molecular formula C10H20N2O3 B2460219 (3S,5R)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester CAS No. 1312798-21-2

(3S,5R)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester

Cat. No. B2460219
CAS RN: 1312798-21-2
M. Wt: 216.281
InChI Key: IZVUMRPAZPCMTK-JGVFFNPUSA-N
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Description

(3S,5R)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester, also known as L-AHPC-TBE, is a chemical compound that belongs to the family of amino acids. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.

Scientific Research Applications

(3S,5R)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester has been shown to have a variety of potential applications in scientific research, particularly in the field of neuroscience. It has been used as a tool to study the function of glutamate receptors, which play a crucial role in synaptic transmission and plasticity. This compound has also been used to study the role of NMDA receptors in learning and memory, as well as in the pathology of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

(3S,5R)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester acts as a selective agonist for the NMDA receptor, which is a type of glutamate receptor that plays a crucial role in synaptic transmission and plasticity. When this compound binds to the NMDA receptor, it causes the receptor to open and allow the influx of calcium ions into the cell. This influx of calcium ions triggers a cascade of intracellular signaling pathways that ultimately lead to changes in gene expression and synaptic plasticity.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the amplitude and duration of NMDA receptor-mediated currents, as well as to enhance the induction of long-term potentiation (LTP) in hippocampal neurons. This compound has also been shown to enhance spatial learning and memory in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of (3S,5R)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester is its selectivity for the NMDA receptor, which allows for more precise manipulation of this receptor in experimental settings. However, one limitation of this compound is its relatively short half-life, which can make it difficult to use in certain experimental paradigms.

Future Directions

There are many potential future directions for research on (3S,5R)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester. One area of interest is the role of NMDA receptors in the pathology of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of more potent and selective NMDA receptor agonists for use in experimental settings. Additionally, this compound could be used as a tool to study the role of NMDA receptors in other physiological processes, such as pain perception and addiction.

Synthesis Methods

(3S,5R)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of tert-butyl 3-oxopiperidine-1-carboxylate with hydroxylamine hydrochloride and sodium cyanoborohydride, followed by the deprotection of the tert-butyl group using trifluoroacetic acid. Enzymatic synthesis involves the use of enzymes such as transaminases and hydrolases to catalyze the reaction between the starting materials.

properties

IUPAC Name

tert-butyl (3S,5R)-3-amino-5-hydroxypiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-7(11)4-8(13)6-12/h7-8,13H,4-6,11H2,1-3H3/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZVUMRPAZPCMTK-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H](C1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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